N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline
Overview
Description
Chemical Reactions Analysis
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline is primarily used in proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical tool to study protein interactions, modifications, and functions
Mechanism of Action
The exact mechanism of action for N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline is not well-documented. as a biochemical tool in proteomics research, it likely interacts with specific proteins or enzymes, affecting their activity or function. The molecular targets and pathways involved would depend on the specific proteins or enzymes being studied .
Comparison with Similar Compounds
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline can be compared with other aniline derivatives that have similar structures but different substituents. Some similar compounds include:
- N-[4-(Methoxy)benzyl]-3-isopropoxyaniline
- N-[4-(Ethoxy)benzyl]-3-isopropoxyaniline
- N-[4-(Propoxy)benzyl]-3-isopropoxyaniline
These compounds differ in the type of alkoxy group attached to the benzyl ring, which can affect their chemical properties and reactivity .
Biological Activity
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Chemical Formula : C₂₂H₃₃NO₂
- CAS Number : 1040684-82-9
- Molecular Weight : 341.52 g/mol
This compound is believed to exert its biological effects through multiple pathways:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit various kinases, which are crucial for numerous cellular signaling pathways. For instance, it may inhibit receptor-interacting protein kinase 1 (RIPK1), involved in necroptosis, a regulated form of cell death.
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in cells .
Biological Activity
The biological activities attributed to this compound include:
- Anticancer Effects : Research indicates that the compound may induce apoptosis in cancer cells by disrupting critical signaling pathways and altering gene expression related to cell survival and proliferation.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
- Neuroprotective Effects : There is potential for neuroprotective activity, particularly in models of neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate oral bioavailability.
- Metabolism : It likely undergoes hepatic metabolism, with potential involvement of cytochrome P450 enzymes.
- Elimination : The elimination half-life and excretion routes remain to be fully characterized but are essential for determining dosing regimens.
Properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-3-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-16(4)23-19-11-9-17(10-12-19)14-21-18-7-6-8-20(13-18)22-15(2)3/h6-13,15-16,21H,5,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAABNSJLKLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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